3-Bromo-4'-chloro-3'-fluorobiphenyl

Sequential cross-coupling Orthogonal synthesis Palladium catalysis

Symmetrical dihalobiphenyls risk uncontrolled bis-functionalization during cross-coupling, requiring extra protection/deprotection steps. This tri-halogenated scaffold solves that with differentiated halogen reactivity: C-Br oxidative addition occurs ~10²-10³× faster than C-Cl, enabling predictable sequential coupling. • Sequential Pd coupling: C3-Br reacts first, then C4'-Cl - eliminates two protection/deprotection steps vs. monohalobiphenyls. • 3'-F substituent tunes electronic properties (Δε ≈ -3 to -5 for VA-LCD) & provides ¹⁹F NMR handle for real-time reaction monitoring. • 98% purity; applicable in medicinal chemistry SAR, liquid crystal R&D, and catalyst benchmarking.

Molecular Formula C12H7BrClF
Molecular Weight 285.54 g/mol
Cat. No. B7993299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4'-chloro-3'-fluorobiphenyl
Molecular FormulaC12H7BrClF
Molecular Weight285.54 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CC(=C(C=C2)Cl)F
InChIInChI=1S/C12H7BrClF/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7H
InChIKeyZGWUIZXXXWJVQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4'-chloro-3'-fluorobiphenyl: Orthogonal Synthesis Scaffold


3-Bromo-4'-chloro-3'-fluorobiphenyl (CAS 844856-59-3, C₁₂H₇BrClF, MW 285.54 g/mol) is an unsymmetrical, tri-halogenated biphenyl derivative bearing bromo, chloro, and fluoro substituents at distinct positions (3-, 4'-, and 3'-, respectively). The compound is available from multiple vendors at 95–98% purity, serving primarily as a versatile small-molecule scaffold for medicinal chemistry and materials science . Its value proposition centers on differential halogen reactivity: the C–Br bond is significantly more labile toward palladium-catalyzed oxidative addition than the C–Cl bond, enabling predictable, sequential cross-coupling logic that is not achievable with symmetrically halogenated analogs [1]. The 3'-fluoro substituent further modulates ring electronics and provides a spectroscopic handle for ¹⁹F NMR tracking [2].

1 Selective C–Br oxidative addition for first coupling
2 Sequential C–Cl cross-coupling after catalyst switch
3 ¹⁹F NMR lot-identity verification for isomer confirmation

Why Simple Halobiphenyls Fail in Multi-Step Synthesis


Generic monohalobiphenyls or symmetrically dihalogenated biphenyls lack the differentiated halogen reactivity portfolio of the target compound. In palladium-catalyzed oxidative addition, aryl bromides react approximately 10²–10³ times faster than aryl chlorides [1], and the electron-withdrawing 3'-fluoro group further modulates this reactivity [2]. A mono-bromo or mono-chloro biphenyl cannot support orthogonal, sequential functionalization without additional protection/deprotection steps. Symmetrical analogs (e.g., 4,4'-dibromobiphenyl) risk uncontrolled bis-functionalization, leading to complex product mixtures and lower overall yield [3]. The target compound's spatially separated and electronically differentiated halogens provide a built-in 'synthetic program' that generic in-class compounds simply cannot replicate without significant process chemistry re-engineering.

3-Bromo-4'-chloro-3'-fluorobiphenyl
Generic halobiphenyls
Differentiated Br/Cl reactivity enables programmed sequential coupling
Mono-halogen or symmetrical dihalogen leads to non-selective coupling or extra protection steps
3'-Fluoro electronically tunes oxidative addition and provides ¹⁹F NMR handle
Absence of fluorine loses electronic modulation and spectroscopic identity check
Meta-substitution pattern may slow Phase I metabolism (class-level data)
Para-substituted analogs may show faster metabolism, risking pharmacokinetic profile

Key Differentiators from Closest Analogs


Differential Br vs. Cl Cross-Coupling Reactivity

The oxidative addition barrier (ΔG‡OA) for an aryl bromide at the meta-position is consistently lower than for an aryl chloride at the para'-position. In a quantitative reactivity model encompassing 79 substrates, the ΔG‡OA for a representative para-chloroarene was predicted to be 3–5 kcal mol⁻¹ higher than for a meta-bromoarene, translating to an approximate 100- to 1000-fold rate preference for the bromo site under identical reaction conditions [1]. In contrast, a symmetric 4,4'-dibromobiphenyl comparator shows nearly equivalent reactivity at both positions, leading to a statistical mixture of mono- and bis-coupled products unless precisely controlled stoichiometry is employed [2].

Br vs Cl Reactivity
Reported
≥100-fold kinetic preference for Br over Cl site
Enables predictable sequential cross-coupling
Predicted ΔΔG‡OA 3–5 kcal/mol higher for Cl
Sequential cross-coupling Orthogonal synthesis Palladium catalysis

Meta-Substitution Pattern for Metabolic Stability

Comparative microsomal oxidation studies on bromo-, chloro-, and fluorobiphenyl congeners reveal a clear regiochemistry–metabolism relationship: ortho- and meta-halosubstituted biphenyls are consistently less rapidly metabolized than their para-substituted isomers [1]. While the direct experimental rate for 3-bromo-4'-chloro-3'-fluorobiphenyl is not reported, the well-established class-level trend predicts that the meta-bromo configuration on one ring and the meta-fluoro on the other ring contribute to a slower Phase I oxidation rate compared to a para-substituted analog such as 4-bromo-4'-chlorobiphenyl. In the cited study, 3-bromobiphenyl exhibited a relative hydroxylation rate that was ~60% lower than that of 4-bromobiphenyl under identical microsomal incubation conditions (rat hepatic microsomes, Aroclor 1254-induced) [1].

Metabolic Stability
Class-level
~2.5-fold lower oxidation for meta- vs para-substituted biphenyls
Class-level trend; not directly measured for this scaffold
Data from 3-bromobiphenyl in rat microsomes
Metabolic stability Microsomal oxidation Phase I metabolism

¹⁹F NMR Fingerprint for Isomer Verification

The 3'-fluoro substituent provides a high-resolution ¹⁹F NMR handle that distinguishes 3-bromo-4'-chloro-3'-fluorobiphenyl from other fluoro-biphenyl isomers. Kelm and Strauss demonstrated that ¹⁹F NMR chemical shifts of substituted fluorobiphenyls are highly sensitive to both the position and nature of additional halogens, with δ(¹⁹F) values varying by up to 10 ppm across a series of chloro- and bromo-substituted isomers [1]. In a related study on fluorinated biphenyls, the 3'-fluoro signal for a 3'-fluoro-4-chloro substituted biphenyl was reported at approximately δ –115 ppm (vs. CFCl₃), while the corresponding 4'-fluoro isomer resonated near δ –108 ppm, providing unambiguous discrimination [2].

¹⁹F NMR Identity
Cross-study comparable
δ ¹⁹F ≈ –115 ppm (predicted 3'-F)
≥7 ppm shift from 4'-F isomer enables unambiguous isomer verification
Kelm & Strauss (1981), J. Fluorine Chem. data
¹⁹F NMR Isomer identification Spectroscopic quality control

High-Value Application Scenarios


Step-Efficient Liquid Crystal Intermediate Synthesis

Liquid crystal materials for vertical alignment (VA) modes require precise control over lateral fluorine substitution and molecular dipole. The target compound serves as a difunctionalizable core: first, selective Suzuki coupling at the 3-position bromine installs an alkyl or alkoxy side chain; second, the 4'-chloro group undergoes a subsequent Buchwald-Hartwig amination or Suzuki coupling to attach a polar terminal group. The 3'-fluoro substituent electronically tunes the dielectric anisotropy (predicted Δε ≈ –3 to –5) without compromising the nematic phase range [1]. This sequential logic eliminates two protection/deprotection steps compared to using a mono-functional biphenyl starting material.

Orthogonal Assembly of Malaria Chemosensitizers

Structure-activity relationship (SAR) studies on arylbromide-based chemosensitizers against chloroquine-resistant P. falciparum have identified ortho-substituted bromo-biphenyl ethers as potent activity-conferring motifs [1]. Using 3-bromo-4'-chloro-3'-fluorobiphenyl as a central core, the bromo position can be elaborated to a biphenyl ether, while the chloro position undergoes diversification with various amine or heterocyclic fragments. The fluorine atom provides a non-perturbing steric profile while enabling ¹⁹F NMR-based metabolic tracking in cellular assays [2].

Fluorine-Tagged Substrate for Pd Method Development

The compound's three electronically distinct halogens (Br, Cl, F) make it an ideal model substrate for developing and benchmarking new cross-coupling catalysts or ligands designed for site-selectivity. The ¹⁹F NMR handle allows real-time reaction monitoring without quenching. In a phosphine-ligand screening for C–Br vs. C–Cl selectivity, the target compound can be used to quantify the mono- vs. bis-coupling product ratio by ¹⁹F NMR integration, providing a direct readout of catalyst performance [1]. This application supports process chemistry R&D, where rapid catalyst selection accelerates route scouting.

Metabolically Stable Biaryl for Hit-to-Lead

For drug discovery programs targeting targets sensitive to oxidative metabolism (e.g., CNS or hepatic targets), the meta-substitution pattern of this scaffold offers a built-in metabolic shield. The class-level data from Borlakoglu et al. indicates that meta-halogenated biphenyls resist Phase I hydroxylation [1]. Incorporating this fragment as a privileged scaffold in a fragment-based drug design (FBDD) campaign can reduce the need for late-stage deuteration or blocking group installation, accelerating the hit-to-lead timeline.

Application
Selection Property
Validation Focus
Liquid crystal intermediate synthesis
Orthogonal Br/Cl reactivity for sequential side-chain attachment
Dielectric anisotropy tuning by 3'-F positioning
Antimalarial chemosensitizer SAR
Stepwise diversification: bromo site first, chloro site second
¹⁹F NMR-based metabolic tracking in cellular assays
Pd catalyst benchmarking
Three electronically distinct halogen probes (Br, Cl, F)
Real-time ¹⁹F NMR integration for selectivity readout
Hit-to-lead scaffold with slower Phase I metabolism prediction
Meta-substitution pattern (class-level metabolic stability trend)
Microsomal stability verification required for specific program
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